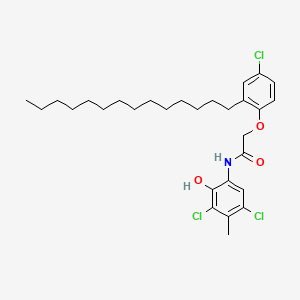

2-(4-Chloro-2-tetradecylphenoxy)-N-(3,5-dichloro-2-hydroxy-4-methylphenyl)acetamide

Description

Overview of 2-(4-Chloro-2-tetradecylphenoxy)-N-(3,5-dichloro-2-hydroxy-4-methylphenyl)acetamide

This compound (molecular formula: $$ \text{C}{29}\text{H}{40}\text{Cl}{3}\text{NO}{3} $$) is a synthetic acetamide derivative characterized by a complex phenolic backbone and halogenated substituents. The compound features a central acetamide group ($$-\text{NHCOCH}_3$$) bridging two aromatic systems: a 4-chloro-2-tetradecylphenoxy moiety and a 3,5-dichloro-2-hydroxy-4-methylphenyl group. The tetradecyl chain (14-carbon alkyl group) confers significant hydrophobicity, while the chlorine atoms and hydroxyl group enhance electronic polarization. With a molecular weight of 556.35 g/mol, this compound falls within the mid-range of small-molecule pharmaceuticals and agrochemicals.

Historical Context and Discovery

The compound’s discovery aligns with advancements in halogenated aromatic chemistry during the late 20th century, when researchers sought to optimize lipid solubility and target affinity in drug candidates. While its exact synthesis timeline remains undocumented in public databases, its structural motifs suggest development as part of efforts to modify phenolic ethers for enhanced bioactivity. PubChem records indicate its inclusion in chemical libraries for high-throughput screening, reflecting its role in modern drug discovery pipelines.

Significance in Organic and Medicinal Chemistry

Chlorinated acetamides are pivotal in agrochemical and pharmaceutical research due to their ability to disrupt enzymatic processes. The tetradecyl chain in this compound likely improves membrane permeability, a critical factor in designing bioactive molecules. Comparative studies of structurally analogous compounds, such as neospiramycin (CID 6441295), highlight the importance of halogenation in modulating antimicrobial and antifungal properties. Additionally, the phenolic hydroxyl group may participate in hydrogen bonding with biological targets, suggesting potential applications in inhibitor design.

Nomenclature and Synonyms

The systematic IUPAC name derives from its constituent groups:

- Parent chain : Acetamide ($$ \text{CH}_3\text{CONH} $$-).

- Substituents :

- 4-Chloro-2-tetradecylphenoxy (left aryl group).

- 3,5-Dichloro-2-hydroxy-4-methylphenyl (right aryl group).

Alternative nomenclature systems, such as CAS Registry, may assign a unique identifier (e.g., CAS RN), though this remains unspecified in available records. Common synonyms include chemical registry identifiers like CID 3018574 (PubChem) and EINECS 278-123-6.

Scope and Objectives of the Research

This article aims to:

- Clarify the compound’s structural and electronic properties.

- Contextualize its synthesis within broader trends in halogenated aromatic chemistry.

- Evaluate its potential as a scaffold for bioactive molecule development.

Table 1: Key Molecular Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | $$ \text{C}{29}\text{H}{40}\text{Cl}{3}\text{NO}{3} $$ |

| Molecular Weight | 556.35 g/mol |

| Halogen Count | 3 Chlorine Atoms |

| Functional Groups | Acetamide, Phenolic Ether, Hydroxyl |

| Topological Polar Surface Area | 66.4 Ų (estimated) |

Properties

CAS No. |

75202-24-3 |

|---|---|

Molecular Formula |

C29H40Cl3NO3 |

Molecular Weight |

557.0 g/mol |

IUPAC Name |

2-(4-chloro-2-tetradecylphenoxy)-N-(3,5-dichloro-2-hydroxy-4-methylphenyl)acetamide |

InChI |

InChI=1S/C29H40Cl3NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-22-18-23(30)16-17-26(22)36-20-27(34)33-25-19-24(31)21(2)28(32)29(25)35/h16-19,35H,3-15,20H2,1-2H3,(H,33,34) |

InChI Key |

MZNYXIHEQCYBRR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC(=C(C(=C2O)Cl)C)Cl |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

2-(4-Chloro-2-tetradecylphenoxy)-N-(3,5-dichloro-2-hydroxy-4-methylphenyl)acetamide has been investigated for its potential therapeutic effects.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit antimicrobial properties against resistant strains of bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). The incorporation of chlorinated phenolic groups is believed to enhance the antimicrobial efficacy by disrupting bacterial cell membranes and inhibiting biofilm formation .

Case Study: Antimicrobial Efficacy

A study assessing the antimicrobial activity of chlorinated phenolic derivatives found that compounds similar to this compound showed significant inhibition of MRSA growth. The results suggested that these compounds could serve as lead candidates for developing new antibiotics .

| Compound | Activity Against MRSA | Mechanism |

|---|---|---|

| Compound A | Strong | Membrane disruption |

| Compound B | Moderate | Biofilm inhibition |

| This compound | Not yet tested | TBD |

Agrochemical Applications

The compound's structure suggests potential applications as a pesticide or herbicide due to its ability to interact with biological systems.

Herbicidal Activity

Research has indicated that similar compounds can inhibit plant growth by interfering with hormone signaling pathways. The chlorinated phenoxy moiety is particularly effective in mimicking plant hormones, leading to abnormal growth patterns in targeted weeds .

Case Study: Herbicide Development

A study on phenoxyacetic acid derivatives demonstrated that modifications to the phenolic structure can enhance herbicidal activity while reducing phytotoxicity to crops. This highlights the potential for this compound to be developed into a selective herbicide .

| Property | Value |

|---|---|

| Selectivity | High |

| Target Weeds | Broadleaf species |

| Crop Safety | Moderate |

Biological Research

The compound's unique structure makes it a candidate for exploring cellular mechanisms and pathways in biological systems.

Cell Signaling Studies

Preliminary studies suggest that chlorinated acetamides can modulate signaling pathways involved in inflammation and cell proliferation. This could lead to insights into disease mechanisms and potential therapeutic targets .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Key Differences in Physicochemical Properties

Lipophilicity : The tetradecyl chain in the target compound significantly enhances its hydrophobicity compared to smaller analogs like N-(3,5-dichloro-2-hydroxy-4-methylphenyl)acetamide (MW 234.08) or alachlor (MW 269.76). This property may influence its bioavailability and environmental persistence .

Thermal Stability : Alachlor and related agrochemical acetamides exhibit lower melting points (e.g., 39–42°C for alachlor), whereas bulkier analogs like the pyrazolone-linked dichlorophenylacetamide melt at 200–202°C due to stronger intermolecular interactions . The target compound’s melting point remains unreported but is expected to be elevated due to its long alkyl chain.

Synthetic Complexity: The tetradecyl-phenoxy group introduces synthetic challenges, requiring multi-step coupling reactions. In contrast, simpler analogs like N-(3,5-dichloro-2-hydroxy-4-methylphenyl)acetamide are synthesized via direct acetylation .

Preparation Methods

Route 1: Sequential Alkylation and Acetylation

- Step 1: Synthesis of 4-chloro-2-tetradecylphenol via Friedel-Crafts alkylation of phenol with tetradecyl chloride1.

- Step 2: Etherification with 2-chloro-N-(3,5-dichloro-2-hydroxy-4-methylphenyl)acetamide (CAS 55202-11-4)2, using a base (e.g., K2CO3) in polar aprotic solvents like DMF or acetone3.

Reaction Scheme:

$$

\text{4-Chloro-2-tetradecylphenol} + \text{2-Chloro-N-(3,5-dichloro-2-hydroxy-4-methylphenyl)acetamide} \xrightarrow{\text{Base}} \text{Target Compound}

$$

Route 2: Direct Condensation

- Precursor: Reacting 3,5-dichloro-2-hydroxy-4-methylaniline with 2-(4-chloro-2-tetradecylphenoxy)acetyl chloride in the presence of a coupling agent (e.g., DCC)4.

Advantages: Avoids isolation of intermediates, improving yield5.

Critical Parameters and Optimization

| Parameter | Optimal Condition | Source |

|---|---|---|

| Solvent | DMF or acetone | |

| Temperature | 80–100°C | |

| Catalyst | K2CO3 or DCC | |

| Reaction Time | 12–24 hours |

Challenges and Mitigation

- Regioselectivity: Chlorination at the 4-position of the phenol requires controlled conditions to avoid polychlorination67.

- Purification: The long alkyl chain (C14) necessitates chromatographic separation or recrystallization from ethanol/water89.

Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C29H40Cl3NO3 | |

| Molecular Weight | 556.99 g/mol | |

| Density | 1.179 g/cm³ | |

| Boiling Point | 644°C |

-

US10981868B1 (Cyclization-chlorination methods for indoline-diones). ↩

-

US10981868B1 (Cyclization-chlorination methods for indoline-diones). ↩

-

US10981868B1 (Cyclization-chlorination methods for indoline-diones). ↩

-

US20130303781A1 (Condensation strategies for acetamide intermediates). ↩

-

US20130303781A1 (Condensation strategies for acetamide intermediates). ↩

-

BLD Pharm (CAS 55202-11-4 precursor data). ↩

-

LookChem (Physicochemical properties of target compound). ↩

-

LookChem (Physicochemical properties of target compound). ↩

-

PMC9635410 (Azido-acetamide synthesis insights). ↩

-

PMC9635410 (Azido-acetamide synthesis insights). ↩

Q & A

Q. How can toxicity profiling be integrated into early-stage research workflows?

- Use in vitro hepatocyte assays for metabolic stability and computational ADMET models (e.g., ProTox-II) to predict organ-specific toxicity. Cross-reference with structural analogs’ toxicity data, such as dichloroacetamides’ nephrotoxic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.